An In-depth Technical Guide to the Physicochemical Properties of 7-Deaza-2'-deoxyadenosine
An In-depth Technical Guide to the Physicochemical Properties of 7-Deaza-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Modified Purine Analog
7-Deaza-2'-deoxyadenosine, a structural analog of the canonical nucleoside 2'-deoxyadenosine, represents a cornerstone modification in the field of nucleic acid chemistry and drug development. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom, this seemingly subtle alteration imparts a range of unique physicochemical properties that have profound implications for its biological function and application. This modification alters the electronic distribution within the purine ring system, affecting its hydrogen bonding capabilities, stacking interactions, and susceptibility to enzymatic modification.[1][2]
This guide provides a comprehensive overview of the core physicochemical properties of 7-Deaza-2'-deoxyadenosine, offering a technical resource for researchers leveraging this molecule in areas such as oligonucleotide synthesis, diagnostics, and as a scaffold for novel therapeutics. Understanding these fundamental characteristics is paramount for the rational design of experiments and the development of innovative applications.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 7-Deaza-2'-deoxyadenosine are summarized below, providing a foundational dataset for its handling, characterization, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₄O₃ | [3][4] |
| Molecular Weight | 250.25 g/mol | [3][4] |
| Appearance | White to pink solid | [3] |
| Melting Point | >217°C (decomposes) | [4] |
| Solubility | DMSO: 100 mg/mL (399.58 mM) (requires sonication) | [3] |
| Aqueous solubility data for the parent compound is not readily available in the cited literature. | ||
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [3] |
Spectroscopic Properties
The UV-Vis absorption and fluorescence properties are critical for the detection and quantification of 7-Deaza-2'-deoxyadenosine and its derivatives.
| Parameter | Value | Conditions | Source(s) |
| UV λmax | 270 nm | In Tris-HCl, pH 7.5 (for the 5'-triphosphate) | [5] |
| Molar Extinction Coefficient (ε) | 11.3 L mmol⁻¹ cm⁻¹ | At 270 nm in Tris-HCl, pH 7.5 (for the 5'-triphosphate) | [5] |
| Fluorescence | The parent 7-Deaza-2'-deoxyadenosine is not reported to be significantly fluorescent. However, 7-alkynylated derivatives exhibit strong fluorescence with emission around 400 nm upon excitation at 280 nm. | [6] |
Acidity (pKa)
The pKa value provides insight into the ionization state of the molecule at different pH values, which is crucial for understanding its behavior in biological systems and for developing analytical methods.
| Ionization Site | Calculated pKa | Method | Source(s) |
| N1 | ~7.0 | Ab initio quantum mechanical calculations (B3LYP density functional with 6-31+G(d,p) basis set and implicit-explicit solvent model) | [7][8] |
Synthesis of 7-Deaza-2'-deoxyadenosine and its Precursors
The synthesis of 7-Deaza-2'-deoxyadenosine often proceeds through a 7-iodo derivative, which serves as a versatile intermediate for further modifications. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for 7-Deaza-2'-deoxyadenosine.
Experimental Protocol: Synthesis of 7-Iodo-7-deaza-2'-deoxyadenosine (Precursor)
The following protocol is a representative example for the synthesis of the key intermediate, 7-iodo-7-deaza-2'-deoxyadenosine, based on established methodologies.[9]
-
Glycosylation:
-
Start with a suitable 7-deazapurine base.
-
React with a protected 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like acetonitrile (CH₃CN) at room temperature.
-
This step couples the sugar moiety to the deazapurine base.
-
-
Iodination:
-
The resulting protected nucleoside is then iodinated at the 7-position.
-
This is typically achieved using N-iodosuccinimide (NIS) in a solvent such as dimethylformamide (DMF) at room temperature. The reaction may require several days to proceed to completion.
-
-
Deprotection:
-
The protecting groups on the sugar moiety are removed.
-
A common method is treatment with methanolic ammonia (NH₃/MeOH) at an elevated temperature (e.g., 70°C) for several days.
-
This yields the final product, 7-iodo-7-deaza-2'-deoxyadenosine.
-
Note: The final conversion of the 7-iodo derivative to 7-Deaza-2'-deoxyadenosine involves a reduction step, which is not detailed in the provided search results but would typically involve catalytic hydrogenation or other standard reduction methods.
Analytical Methodologies
Accurate characterization of 7-Deaza-2'-deoxyadenosine requires robust analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental tool for assessing the purity of 7-Deaza-2'-deoxyadenosine and for its quantification in various matrices.
Caption: A typical HPLC workflow for the analysis of 7-Deaza-2'-deoxyadenosine.
Representative HPLC Protocol for Nucleoside Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 270 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
This is a general protocol; optimization of the mobile phase and gradient may be required for specific sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of 7-Deaza-2'-deoxyadenosine.
Expected ¹H NMR Spectral Features:
-
Sugar Protons: Resonances corresponding to the protons of the 2'-deoxyribose ring (H1', H2', H2'', H3', H4', H5', H5'').
-
Base Protons: Signals for the protons on the 7-deazapurine ring system. The absence of the N7 atom and the presence of a C7-H will result in a distinct signal in the aromatic region, differentiating it from 2'-deoxyadenosine. The H8 proton will also be present.
-
Exchangeable Protons: The amino group protons (NH₂) will appear as a broad singlet.
Expected ¹³C NMR Spectral Features:
-
Sugar Carbons: Peaks corresponding to the five carbons of the deoxyribose moiety.
-
Base Carbons: Resonances for the carbons of the pyrrolo[2,3-d]pyrimidine ring system. The chemical shift of C7 will be significantly different from that of C8 in the natural adenosine, confirming the deaza modification.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and for the structural analysis of 7-Deaza-2'-deoxyadenosine and oligonucleotides containing this modification.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for determining the accurate mass of the nucleoside.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. A characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in ions corresponding to the 7-deazapurine base and the deoxyribose sugar.[10]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This technique is particularly useful for the analysis of oligonucleotides. Notably, the incorporation of 7-deaza-purines, including 7-Deaza-2'-deoxyadenosine, has been shown to increase the stability of oligonucleotides during MALDI-MS analysis, reducing fragmentation compared to their natural counterparts.[2][11]
Impact on DNA Structure and Function
The incorporation of 7-Deaza-2'-deoxyadenosine into DNA has significant consequences for the structure, stability, and enzymatic processing of the nucleic acid.
Thermodynamic Stability of DNA Duplexes
Studies have shown that the substitution of 2'-deoxyadenosine with 7-Deaza-2'-deoxyadenosine can be destabilizing to a DNA duplex. This is attributed to less favorable stacking interactions and a reduction in the release of water and cations upon duplex formation.[12] The removal of the electronegative N7 atom alters the electrostatic potential in the major groove of the DNA.[12]
Enzymatic Incorporation into DNA
The triphosphate form of 7-Deaza-2'-deoxyadenosine (7-Deaza-dATP) is a substrate for various DNA polymerases, including Taq polymerase. This property allows for its site-specific incorporation into DNA during techniques like PCR and DNA sequencing. The efficiency of incorporation can be polymerase-dependent, and the presence of the modification can sometimes alter the fidelity of the polymerase. The use of 7-deaza-purine analogs has been shown to be beneficial in sequencing GC-rich regions by reducing the formation of secondary structures that can cause polymerase pausing.
Caption: Enzymatic incorporation of 7-Deaza-dATP into a growing DNA strand.
Applications in Research and Drug Development
The unique properties of 7-Deaza-2'-deoxyadenosine have led to its widespread use in various scientific disciplines.
-
Probing DNA-Protein Interactions: By altering the electronic properties of the major groove without significantly changing the overall structure, 7-Deaza-2'-deoxyadenosine serves as a valuable tool to investigate the role of major groove contacts in DNA recognition by proteins.
-
DNA Sequencing: As mentioned, 7-Deaza-dATP can be used to resolve compressions in DNA sequencing gels that arise from GC-rich regions.
-
Antiviral and Antitumor Agents: The broader class of 7-deazapurine nucleosides, including tubercidin (the ribonucleoside analog), has demonstrated significant biological activity.[1] Modifications at the 7-position of deazapurine nucleosides have been a fruitful area for the development of novel cytostatic and antiviral compounds.[2]
-
Development of Fluorescent Probes: The 7-position of the 7-deazapurine scaffold is readily functionalized, allowing for the attachment of fluorophores to create probes for studying nucleic acid structure and dynamics.[6]
Conclusion
7-Deaza-2'-deoxyadenosine is a powerful molecular tool with a rich set of physicochemical properties that distinguish it from its natural counterpart. Its altered electronic structure, impact on DNA stability, and acceptance by DNA polymerases have made it an invaluable component in the toolkit of chemists, biochemists, and drug discovery scientists. This guide has provided a comprehensive overview of its fundamental characteristics, from its synthesis and analysis to its functional implications. As research continues to unravel the complexities of nucleic acid biology, the applications of rationally designed analogs like 7-Deaza-2'-deoxyadenosine will undoubtedly continue to expand, leading to new discoveries and therapeutic innovations.
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